molecular formula C2H3ClO B048357 Acetyl chloride-13C2 CAS No. 89186-79-8

Acetyl chloride-13C2

Cat. No.: B048357
CAS No.: 89186-79-8
M. Wt: 80.48 g/mol
InChI Key: WETWJCDKMRHUPV-ZDOIIHCHSA-N
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Description

Acetyl chloride-13C2 is a labeled compound where the carbon atoms in the acetyl group are isotopically enriched with carbon-13. This compound is primarily used in research to trace and study chemical reactions and mechanisms due to its isotopic labeling. The molecular formula for this compound is 13CH3COCl, and it has a molecular weight of approximately 80.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl chloride-13C2 can be synthesized through the reaction of acetic acid-13C2 with thionyl chloride (SOCl2). The reaction typically proceeds as follows: [ \text{13CH3COOH} + \text{SOCl2} \rightarrow \text{13CH3COCl} + \text{SO2} + \text{HCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of this compound .

Industrial Production Methods: On an industrial scale, this compound can be produced using similar methods but with larger quantities of reactants and more controlled environments to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Acetyl chloride-13C2 undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: this compound reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. [ \text{13CH3COCl} + \text{R-OH} \rightarrow \text{13CH3COOR} + \text{HCl} ] [ \text{13CH3COCl} + \text{R-NH2} \rightarrow \text{13CH3CONHR} + \text{HCl} ]

    Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid-13C2 and hydrochloric acid. [ \text{13CH3COCl} + \text{H2O} \rightarrow \text{13CH3COOH} + \text{HCl} ]

Common Reagents and Conditions:

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Acetic Acid-13C2: Formed from hydrolysis.

Scientific Research Applications

Acetyl chloride-13C2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of acetyl chloride-13C2 involves its reactivity as an acylating agent. It reacts with nucleophiles to transfer the acetyl group, forming esters, amides, and other derivatives. The isotopic labeling with carbon-13 allows researchers to track the acetyl group through various chemical and biological processes, providing insights into reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

    Acetyl Chloride: The non-labeled version of acetyl chloride-13C2.

    Acetic Anhydride-13C2: Another labeled compound used for similar purposes.

    Acetyl Chloride-d3: A deuterium-labeled version of acetyl chloride.

Comparison:

Properties

IUPAC Name

acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETWJCDKMRHUPV-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480752
Record name Acetyl chloride-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89186-79-8
Record name Acetyl chloride-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89186-79-8
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Synthesis routes and methods I

Procedure details

To the reaction residue from run 3 was added 230 g of p-chlorobenzotrichloride, 97 g of acetic anhydride and 2 g of sulfuric acid (98%). The reaction was carried as previously described to give 136 g (91.2%) of acetyl chloride and 177 g (101%) of p-chlorobenzoyl chloride. The average yield from runs 1-4 was 92.7% for acetyl chloride and 93% for p-chlorobenzoyl chloride.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
91.2%

Synthesis routes and methods II

Procedure details

A mixture of 4'-methyl-2'-chloroacetophenone and 4'-chloro-2'-methylacetophenone (98 g), [obtained by reaction of 3-chlorotoluene with acetyl chloride using the conditions of C R Noller and R Adams, J.Amer.Chem.Soc., 46, 1892 (1924)], methylamine (33% w/w solution in industrial methylated spirit, 130 ml), copper powder (3 g) and industrial methylated spirit (150 ml) was stirred in a sealed pressure vessel at 100° overnight. After cooling, further methylamine solution (130 ml) was added, the pressure vessel resealed and the mixture stirred at 100° overnight. The cooled mixture was washed out of the pressure vessel with industrial methylated spirit (2×200 ml) and then heated to 60°. Aqueous sodium sulphide nonahydrate (6.1 g in 60 ml water was added, the mixture stirred at 60° for 15 minutes and filtered through diatomaceous earth (sold under the trade name CELITE). The filter bed was washed with industrial methylated spirit (2×100 ml) and the combined filtrate and washings were evaporated to dryness under reduced pressure. The residue was stirred with hydrochloric acid (5M, 400 ml) for 2.75 hours and the resultant aqueous solution basified to pH 8 to 9 with aqueous sodium hydroxide (specific gravity 1.5). The mixture was extracted with dichloromethane (600 ml, then 2×400 ml), the combined extracts were dried over magnesium sulphate and the solvent was removed by distillation. The residue was dissolved in diethyl ether (500 ml) and the solution extracted with hydrochloric acid (5M, 3×150 ml). The diethyl ether solution was discarded. The aqueous extracts were basified to pH 8 with aqueous sodium hydroxide (specific gravity 1.5) and then extracted with diethyl ether (2×250 ml). The combined diethyl ether extracts were dried over magnesium sulphate and the solvent was removed by distillation. The residue was distilled under reduced pressure to give the novel compound 4'-methyl-2'-(methylamino)acetophenone, m.p. 47°.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a round-bottomed flask containing 3-[(7-bromo-3-nitroquinolin-4-yl)amino]propan-1-ol (88.15 g) was added dichloromethane (DCM, 600 mL) followed by triethylamine (38 mL, 270.8 mmol) and the solution was stirred for 5 minutes. In a separate flask a solution of acetyl chloride (14.4 mL, 202.5 mmol) in dichloromethane (300 mL) was prepared. The acetyl chloride solution was added to the reaction mixture in a dropwise fashion. The reaction was stirred at ambient temperature for 4 h. Additional acetyl chloride (2.8 mL in DCM (50 mL)) was added and the reaction mixture was stirred at ambient temperature overnight. At this time additional acetyl chloride (1.4 mL in dichloromethane (25 mL)) was added and the reaction was stirred at ambient temperature for 1 h. Additional dichloromethane (200 mL) was then added and the reaction was transferred to a separatory funnel. The organic layer was washed with water (2×800 mL) and brine (1×800 mL). The organic layer was separated, dried (MgSO4), filtered, and the solvent evaporated to afford 3-[(7-bromo-3-nitroquinolin-4-yl)amino]propyl acetate (60.8 g) as a bright yellow solid.
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
88.15 g
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.8 mL
Type
reactant
Reaction Step Five
Quantity
1.4 mL
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Quantity
600 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

In 4 mL screwcap vial was placed 4-(4-bromophenyl)-5-[(3S)-3-pyrrolidinylmethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride (0.417 mmol) and 1 mL dichloromethane. N,N-Diisopropylethylamine (1.374 mmol) was added. The vial contents were stirred for 1 min. In a separate vial, acetyl chloride (0.417 mmol) was diluted with 1 mL dichloromethane and added to the prior solution dropwise via pipette. The vial was capped and the reaction was stirred at room temperature overnight. Analysis by LCMS displayed the reaction had only progressed to 70% completion. A solution of acetyl chloride (0.050 mL) in 1 mL dichloromethane was prepared and 0.100 mL of this solution was added to the reaction. After 1 h, the reaction had progressed to 90% completion via LCMS analysis. Another 0.100 mL of the acetyl chloride solution in dichloromethane was added to the reaction. After 1 h, LCMS analysis displayed the reaction was complete. The solution was washed with saturated aq NH4Cl. The organic layer was separated, dried over sodium sulfate, filtered, and concentrated in vacuo. Purification of the residue by silica gel chromatography (0-20% methanol:ethyl acetate) afforded the title compound (77 mg, 50% yield). MS(ES)+ m/e 365.0, 366.7 [M+H]+.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
4-(4-bromophenyl)-5-[(3S)-3-pyrrolidinylmethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Quantity
0.417 mmol
Type
reactant
Reaction Step Three
Quantity
1.374 mmol
Type
reactant
Reaction Step Four
Quantity
0.417 mmol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0.1 mL
Type
reactant
Reaction Step Six
Quantity
0.1 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

If X is the carboxyl group O—C(O)—R5, carboxylic anhydrides are obtained. If R1 and R5 are each methyl, acetic anhydride is obtained, this being prepared industrially from acetic acid via the dehydration to give the ketene and subsequent addition of acetic acid (Weissermel, Arpe, Industrielle organische Chemie, 3rd edition, VCH, 1988, pages 193-194). Propionic anhydride can be obtained from propionic acid by dewatering, or by reaction with propionyl chloride. Mixed anhydrides in which R5 is not methyl or ethyl can be obtained from acetic acid or propionic acid via acetyl chloride or propionyl chloride with subsequent reaction of the corresponding carboxylic acid (Ullmanns Encyklopädie der technishen Chemie, 4th edition, 1980, Verlag Chemie GmbH, Volume 19, page 457).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydrides
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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